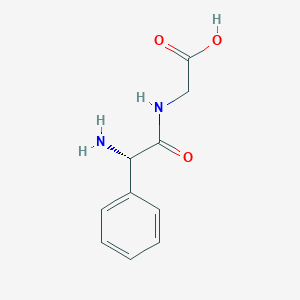

Phg-gly-OH

Description

Significance within Dipeptide Systems and Their Structural Diversity

Dipeptides represent the simplest form of peptides, consisting of two amino acid residues linked by a single peptide bond. Despite their simplicity, dipeptides exhibit considerable structural diversity depending on the nature of the constituent amino acids. Phenylglycylglycine exemplifies this diversity through the incorporation of phenylglycine, an aromatic alpha-amino acid where the side chain is a phenyl group directly attached to the alpha carbon. This contrasts with phenylalanine, where a methylene (B1212753) group separates the phenyl ring from the alpha carbon.

Research into dipeptide systems like Phg-gly-OH provides insights into the fundamental principles governing peptide structure, folding, and interactions. Such studies are crucial for understanding the behavior of larger peptides and proteins and for the rational design of peptide-based molecules.

Role and Relevance as a Constituent in Advanced Peptidomimetics and Bioactive Scaffolds

Phenylglycylglycine and its derivatives are relevant in the development of advanced peptidomimetics and as potential components or precursors for bioactive scaffolds. Peptidomimetics are compounds that mimic the biological activity of peptides but often possess improved properties such as enhanced stability or bioavailability. The unique structural features of this compound, particularly the phenylglycine residue, can be exploited in the design of peptidomimetics with specific desired characteristics.

This compound serves as a building block in the synthesis of more complex peptides and peptide-like structures. chemimpex.com These larger molecules can be designed to interact with biological targets, forming the basis of potential therapeutic agents or probes for biochemical studies. The incorporation of non-proteinogenic amino acids like phenylglycine into peptide sequences can impart novel functionalities and conformational constraints, which are critical in the design of molecules with tailored biological activities.

While the direct use of this compound itself as a bioactive scaffold constituent is not extensively documented in the provided search results, its role as a precursor in peptide synthesis is well-established. Peptides and peptide sequences are increasingly utilized in the construction of bioactive scaffolds for applications such as tissue engineering and regenerative medicine, where they can promote cell adhesion, proliferation, and differentiation by mimicking elements of the extracellular matrix. researchgate.netnih.govnih.gov The ability to synthesize peptides containing residues like phenylglycine via building blocks such as this compound underscores its relevance in creating the sophisticated peptide components used in these advanced materials.

Furthermore, this compound has been utilized in biochemical studies, including investigations into enzyme activity and protein interactions. chemimpex.com For example, studies have explored the utilization of D-phenylglycyl-glycine by microorganisms, revealing mechanisms of its hydrolysis prior to cellular uptake. nih.gov Such research highlights the compound's utility as a tool for probing biological processes involving peptide recognition and metabolism.

The versatility of this compound as a building block and its participation in fundamental biochemical processes underscore its relevance in the ongoing development of advanced peptide chemistry, contributing to the creation of novel molecular entities for various scientific and potential pharmaceutical applications.

Chemical Properties of Phenylglycylglycine (this compound)

Based on available data, key chemical properties of Phenylglycylglycine (CID 193424, representing the (2R) stereoisomer) include:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₃ | nih.govchemimpex.com |

| Molecular Weight | 208.21 g/mol (CID 193424) | nih.gov |

| 208.22 (CID 14833685) | chemimpex.com | |

| PubChem CID | 193424, 14833685 | nih.govchemimpex.com |

| CAS Number | 6453-64-1 (CID 193424), 134624-91-2 (CID 14833685) | nih.govchemimpex.com |

| IUPAC Name | 2-[[(2R)-2-amino-2-phenylacetyl]amino]acetic acid (for CID 193424) | nih.gov |

| Melting Point | 238-242 °C (for a specific isomer) | chemimpex.com |

| Optical Rotation | [α]D20 = +126 ± 2º (C=1 dans 1N HCl/EtOH, 1:1) (for a specific isomer) | chemimpex.com |

Note: Different CAS numbers and PubChem CIDs may correspond to different stereoisomers or specific preparations of Phenylglycylglycine.

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-amino-2-phenylacetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-9(7-4-2-1-3-5-7)10(15)12-6-8(13)14/h1-5,9H,6,11H2,(H,12,15)(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXOMNKURQBXLP-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Molecular Modeling of Phg Gly Oh Systems

Theoretical Frameworks for Conformational Studies

The conformational analysis of a dipeptide involves exploring the various three-dimensional arrangements the molecule can adopt through rotation around its single bonds. The stability of these conformers is dictated by their potential energy. Computational methods are essential for this exploration, ranging from highly accurate quantum mechanical calculations to more efficient classical mechanics models.

Density Functional Theory (DFT) is a quantum mechanical method widely used to determine the electronic structure and, consequently, the geometry of molecules. nih.govmdpi.com For a dipeptide like Phg-gly-OH, DFT calculations are employed to find the lowest-energy, or "ground state," geometry of its various stable conformations. nih.gov

The process involves optimizing the molecular structure to find the arrangement of atoms that minimizes the total electronic energy. Functionals such as B3LYP, combined with basis sets like 6-311++G**, are commonly used to achieve a balance between accuracy and computational cost for peptide systems. nih.gov These calculations can accurately predict bond lengths, bond angles, and dihedral angles. Intramolecular hydrogen bonding is often identified as a key force driving conformational stability in such peptides. nih.gov The resulting optimized geometries from DFT serve as reliable reference points, representing the stable conformers of the molecule. unimi.itnih.gov

While DFT is accurate, it is computationally intensive. Exploring the entire conformational space of a flexible molecule, which can have countless potential arrangements, requires a faster approach. Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a solution. These methods are simplified versions of quantum mechanics that use parameters derived from experimental data to speed up calculations significantly.

They are particularly useful for an initial broad exploration of the potential energy surface. Researchers can generate thousands of different starting conformations for this compound and use semi-empirical methods to quickly perform geometry optimizations on all of them. This process helps to identify a wide range of possible low-energy structures. The most promising candidates identified through this broad search can then be subjected to more accurate, high-level calculations, such as DFT, for refinement.

For studying large-scale phenomena, such as the behavior of a dipeptide in solution over time, even semi-empirical methods can be too slow. Molecular Mechanics (MM) offers a more computationally efficient alternative. nih.govfiveable.me In MM, molecules are treated as a collection of atoms held together by springs (bonds), and their energy is calculated using a classical potential energy function known as a force field. wikipedia.orguiuc.edu

Prominent force fields used for biomolecular simulations include CHARMM (Chemistry at HARvard Macromolecular Mechanics) and AMBER (Assisted Model Building with Energy Refinement). fiveable.me These force fields consist of parameters that define the energy associated with bond stretching, angle bending, dihedral angle torsion, and non-bonded interactions (van der Waals and electrostatic forces). uiuc.edunih.gov Because they are based on classical physics and empirical parameters, their accuracy must be carefully validated for the specific system under study, often by comparing results to experimental data or higher-level quantum mechanical calculations. nih.gov Once validated, these force fields are indispensable for running molecular dynamics simulations.

| Method | Underlying Theory | Typical Application | Relative Cost | Key Advantage |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Quantum Mechanics | Accurate geometry optimization of stable conformers | High | High accuracy for electronic structure and energy |

| Semi-Empirical (AM1, PM3) | Approximate Quantum Mechanics | Broad exploration of conformational space | Medium | Faster than DFT, allowing for larger-scale searches |

| Molecular Mechanics (MM) | Classical Mechanics | Molecular dynamics simulations, large systems | Low | Computationally efficient for simulating dynamics |

Exploration of Potential Energy Surfaces (PES) and Identification of Energy Minima

A Potential Energy Surface (PES) is a fundamental concept in conformational analysis; it is a mathematical or graphical representation of a molecule's potential energy as a function of its geometric coordinates. gatech.eduslideshare.net For a dipeptide like this compound, the most important coordinates are the backbone dihedral angles, φ (phi, C-N-Cα-C) and ψ (psi, N-Cα-C-N).

By systematically varying these angles and calculating the molecule's energy at each point (often using MM or semi-empirical methods, with key points verified by DFT), a PES can be constructed. unimi.itnih.gov The resulting surface reveals the energetic landscape of the molecule.

Energy Minima : These are the "valleys" on the PES, corresponding to the most stable, low-energy conformations of the dipeptide. A geometry optimization will always result in finding a stationary point, typically a local energy minimum. gatech.edu

Saddle Points : These represent transition states, or the energetic barriers that must be overcome for the molecule to transition from one stable conformation (minimum) to another.

Analyzing the PES allows researchers to identify not only the most probable structures of this compound but also to understand the dynamics and pathways of conformational change. slideshare.net

Molecular Dynamics (MD) Simulations of this compound and its Aqueous Environments

While PES analysis provides a static map of conformational possibilities, Molecular Dynamics (MD) simulations offer a dynamic view. Using a molecular mechanics force field, MD simulations solve Newton's equations of motion for every atom in the system, tracking their movements over time. tu-darmstadt.de This allows for the simulation of how this compound would behave in a realistic environment, such as in water.

In a biological context, peptides are surrounded by water. The interaction between the peptide and water is critical to its structure and function. nih.govacs.org MD simulations explicitly model the water molecules, allowing for a detailed investigation of these interactions. nih.goved.ac.uknih.gov

A key concept is the hydration shell , which refers to the layer of water molecules in the immediate vicinity of the peptide whose properties are distinct from those of bulk water. acs.org MD simulations can provide detailed information about this shell:

Structure : Determining the average number of water molecules hydrogen-bonded to specific sites on the this compound, such as the carbonyl oxygen or amide hydrogen. mdpi.com

Dynamics : Calculating the residence time of water molecules within the hydration shell, which indicates the strength of the peptide-water interactions.

Perturbation : Understanding how the peptide perturbs the natural hydrogen-bonding network of water and, conversely, how the hydration shell influences the conformational preferences of the peptide. nih.gov

These simulations can reveal how water mediates intramolecular interactions and stabilizes certain conformations of this compound over others, providing a comprehensive picture of the dipeptide's behavior in an aqueous solution. cardiff.ac.uk

| Parameter | Description | Insight Provided |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measure of the average distance between the atoms of the peptide over time compared to a reference structure. | Indicates the stability and convergence of the simulation. cardiff.ac.uk |

| Radial Distribution Function (RDF) | Describes how the density of water molecules varies as a function of distance from a specific atom on the peptide. | Defines the structure and extent of the hydration shells. nih.govcardiff.ac.uk |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds between the peptide and water, and within the peptide itself. | Quantifies the key interactions stabilizing the structure. |

| Dihedral Angle Distribution | Tracks the values of key dihedral angles (φ, ψ) over the course of the simulation. | Shows which conformations are sampled and their relative populations. |

Analysis of pH-Dependent Conformational Transitions in Solution

The conformational landscape of peptides is intricately linked to the pH of their aqueous environment. For this compound, variations in pH are expected to induce significant conformational transitions due to the ionization of its terminal carboxyl and amino groups. While direct experimental studies on the pH-dependent conformational transitions of this compound are not extensively documented, insights can be drawn from studies on similar dipeptides and the fundamental behavior of its constituent amino acids, phenylglycine and glycine (B1666218).

At physiological pH (~7.4), the this compound molecule exists predominantly as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-). In acidic solutions (low pH), the carboxyl group becomes protonated (-COOH), resulting in a net positive charge on the molecule. Conversely, in alkaline solutions (high pH), the amino group is deprotonated (-NH2), leading to a net negative charge. These changes in the ionization state directly influence the electrostatic interactions within the molecule and with the surrounding water molecules, thereby altering its conformational preferences.

The conformational equilibrium of peptides in solution is dynamic, involving a population of various folded and unfolded states. nih.gov The relative populations of these states are pH-dependent. nih.gov For this compound, spectroscopic techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) would be instrumental in characterizing these pH-dependent transitions. CD spectroscopy can provide information on the secondary structure content, while NMR can offer detailed insights into the dihedral angles and the proximity of different parts of the molecule in solution.

Table 1: Predicted Predominant Species of this compound at Different pH Ranges

| pH Range | N-terminus | C-terminus | Overall Charge | Expected Conformation |

| < 2 | -NH3+ | -COOH | +1 | Likely extended |

| 2 - 9 | -NH3+ | -COO- | 0 (Zwitterion) | Potentially folded |

| > 9 | -NH2 | -COO- | -1 | Likely extended |

Studies on Intermolecular Interactions and Self-Association Behavior

The intermolecular interactions of this compound in solution, particularly its propensity for self-association, are governed by a combination of non-covalent forces, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The self-assembly of dipeptides into ordered nanostructures is a well-documented phenomenon, driven by the specific interactions between individual peptide molecules.

Hydrogen bonding plays a pivotal role in the self-association of peptides. In this compound, the amide backbone provides both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of intermolecular hydrogen bonds. These interactions can lead to the formation of extended β-sheet-like structures, which are common motifs in peptide self-assembly. Furthermore, the terminal carboxylate and ammonium groups can participate in hydrogen bonding, further stabilizing the self-associated structures.

The phenyl ring of the phenylglycine residue introduces a significant hydrophobic component to the this compound molecule. Hydrophobic interactions, driven by the tendency of nonpolar groups to minimize contact with water, can promote the aggregation of this compound molecules. The aromatic rings can engage in π-π stacking interactions, where the planar phenyl rings of adjacent molecules align, contributing to the stability of the self-assembled structures.

The self-association behavior of this compound is also expected to be highly dependent on the solution pH. mdpi.com At the isoelectric point, where the net charge of the molecule is zero, electrostatic repulsions between molecules are minimized, which can enhance the propensity for self-association. Studies on glycine have shown that its self-association into dimers is significant in the pH range of 4-8. researchgate.net A similar trend is anticipated for this compound, where the zwitterionic form is most likely to undergo self-assembly.

Table 2: Key Intermolecular Interactions in this compound Self-Association

| Interaction Type | Participating Groups | Role in Self-Association |

| Hydrogen Bonding | Amide backbone, terminal -NH3+ and -COO- | Directional interactions leading to ordered structures. |

| Hydrophobic Interactions | Phenyl rings | Driving force for aggregation in aqueous solution. |

| π-π Stacking | Phenyl rings | Stabilization of aggregated structures. |

| Electrostatic Interactions | Terminal -NH3+ and -COO- | Modulate self-association depending on pH. |

Quantum Mechanical (QM) and Hybrid QM/MM Computational Studies for Electronic Structure

Quantum mechanical (QM) calculations are powerful theoretical tools for investigating the electronic structure of molecules, providing insights into their geometry, reactivity, and spectroscopic properties. northwestern.eduliu.se For a molecule like this compound, QM methods can be employed to accurately determine its conformational energies, the nature of its chemical bonds, and the distribution of electron density.

Methods like Density Functional Theory (DFT) are commonly used to study the electronic structure of peptides. nih.gov These calculations can predict the most stable conformations of this compound in the gas phase and can be extended to include solvent effects to model its behavior in solution. By calculating the potential energy surface, researchers can identify low-energy conformers and the energy barriers between them, providing a detailed picture of the molecule's flexibility.

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods offer a computationally efficient approach for studying larger systems, such as a peptide in a solvent environment. duke.eduresearchgate.netnih.gov In a QM/MM simulation, the peptide itself (or a reactive part of it) is treated with a high-level QM method, while the surrounding solvent molecules are described using a classical molecular mechanics (MM) force field. nih.gov This approach allows for the accurate modeling of the electronic properties of the peptide while still accounting for the influence of the solvent.

For this compound, QM/MM simulations could be used to investigate how the electronic structure of the peptide is influenced by its interaction with water molecules. For example, these simulations can reveal changes in the partial charges on the atoms of this compound upon solvation and how these changes affect its conformational preferences and reactivity.

Analysis of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions Governing Conformation

The three-dimensional structure of this compound is dictated by a delicate balance of various intramolecular non-covalent interactions. Among these, intramolecular hydrogen bonds are of paramount importance in stabilizing specific conformations. nih.govnih.gov

In this compound, several potential intramolecular hydrogen bonds can be formed. For instance, a hydrogen bond could exist between the amide proton and the oxygen of the terminal carboxyl group, or between the terminal ammonium group and the carbonyl oxygen of the peptide bond. The formation of these hydrogen bonds can lead to the adoption of folded or cyclic conformations. Computational studies on glycine and its derivatives have shown that intramolecular hydrogen bonds play a crucial role in determining their preferred geometries in the gas phase. researchgate.net

Beyond classical hydrogen bonds, other non-covalent interactions also contribute to the conformational stability of this compound. nih.govacs.org These include:

C-H···π interactions: The phenyl ring can act as a hydrogen bond acceptor for C-H bonds, leading to specific orientations of the peptide backbone relative to the aromatic ring. nih.gov

n → π interactions:* An interaction between the lone pair of a carbonyl oxygen and the antibonding orbital of another carbonyl group can also influence the peptide backbone conformation. nih.gov

The interplay of these various non-covalent interactions determines the conformational energy landscape of this compound. nih.gov Understanding these interactions is key to predicting the molecule's preferred shape and its biological activity. Theoretical calculations, combined with experimental data from spectroscopic methods, can provide a comprehensive picture of the forces that govern the conformation of this dipeptide.

Table 3: Potential Intramolecular Non-Covalent Interactions in this compound

| Interaction Type | Potential Donor/Acceptor Groups | Influence on Conformation |

| Hydrogen Bond | -NH (amide)···O=C (carboxyl) | Promotes folded conformations |

| Hydrogen Bond | -NH3+···O=C (amide) | Stabilizes specific backbone turns |

| C-H···π | Backbone C-H···Phenyl ring | Orients the peptide backbone relative to the side chain |

| n → π* | C=O···C=O | Influences backbone dihedral angles |

| van der Waals | All atoms | General packing and steric effects |

Enzymatic Interaction Studies and Biochemical Significance of Phg Gly Oh

Phg-gly-OH as an Enzyme Substrate: Kinetic Characterization

When this compound acts as a substrate, it is cleaved by enzymes, typically dipeptidases, which hydrolyze the peptide bond between the phenylglycine and glycine (B1666218) residues. The efficiency and characteristics of this enzymatic reaction are determined through kinetic studies.

The relationship between the rate of an enzyme-catalyzed reaction and the concentration of a substrate like this compound is described by the Michaelis-Menten equation. wikipedia.orgnih.gov The two key parameters derived from this model are the Michaelis constant (K_m) and the maximum velocity (V_max).

V_max represents the maximum rate of the reaction when the enzyme's active sites are fully saturated with the this compound substrate. wikipedia.org It is dependent on the total enzyme concentration.

K_m is the concentration of this compound at which the reaction rate is half of V_max. wikipedia.org It serves as an inverse measure of the affinity between the enzyme and its substrate; a lower K_m indicates a higher affinity, meaning the enzyme can function efficiently even at low substrate concentrations. mendeley.com

To determine these parameters, a series of experiments would be conducted where the initial reaction velocity is measured at various concentrations of this compound while keeping the enzyme concentration constant. The data are then typically plotted on a graph of reaction rate versus substrate concentration, which yields a hyperbolic curve. researchgate.net For more accurate determination, a linear plot such as a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) can be used. researchgate.net

Hypothetical Kinetic Data for this compound Hydrolysis:

While specific data for this compound is not available, a typical data table for a dipeptidase acting on a dipeptide substrate would be structured as follows.

| Dipeptidase Source | K_m (mM) | V_max (µmol/min/mg) |

| Enzyme A | Value | Value |

| Enzyme B | Value | Value |

| Enzyme C | Value | Value |

Note: The values in this table are placeholders to illustrate format, as specific experimental data for this compound could not be located in the literature.

Enzyme activity is highly dependent on pH, as changes in proton concentration can alter the ionization state of amino acid residues in the enzyme's active site and on the substrate itself. nih.gov This can affect substrate binding and the catalytic process. A pH-rate profile is generated by measuring the rate of this compound hydrolysis across a wide range of pH values. nih.gov

The resulting plot of enzyme activity versus pH is often a bell-shaped curve, indicating an optimal pH at which the enzyme exhibits maximum activity. researchgate.net The declining activity on either side of the optimum is due to changes in the protonation states of critical catalytic residues. nih.gov The inflection points of this curve can provide estimates of the pKa values of the amino acid residues involved in catalysis. nih.gov For example, a pKa around 7 might suggest the involvement of a histidine residue in the active site.

Dipeptidases exhibit varying degrees of substrate specificity. To understand how selectively an enzyme targets this compound, its hydrolysis rate is compared with that of other structurally related dipeptides. Enzymes like dipeptidyl-peptidases (DPPs) cleave dipeptides from the N-terminus of larger peptides. nih.gov Studies on bacterial DPP7 have shown an expanded substrate preference that can accommodate various residues, including glycine, at the penultimate position. nih.gov

An investigation would involve incubating a specific dipeptidase with this compound and a panel of other dipeptides (e.g., Ala-Gly, Phe-Gly, Gly-Gly) under identical conditions. By comparing the kinetic parameters (specifically the specificity constant, k_cat/K_m) for each substrate, a hierarchy of preference can be established. nih.gov This helps to define the structural requirements of the enzyme's binding pocket, particularly the S1 pocket that accommodates the phenylglycine residue of this compound. nih.gov

This compound as an Enzyme Inhibitor: Binding and Mechanism of Action

In some contexts, a molecule that resembles a substrate can act as an enzyme inhibitor by binding to the enzyme and preventing the normal reaction from occurring. While there is no specific literature indicating this compound acts as an inhibitor, its potential to do so would be explored through inhibition assays. If this compound were to inhibit another enzymatic reaction, the mechanism would be determined by analyzing the reaction kinetics in the presence of varying concentrations of the inhibitor. This would reveal whether the inhibition is competitive (binding to the active site), non-competitive (binding to an allosteric site), or uncompetitive (binding only to the enzyme-substrate complex).

Influence of Environmental Factors on Enzymatic Reactions Involving this compound

The catalytic efficiency of enzymes is sensitive to the surrounding chemical environment, including the ionic strength of the solution and the presence of specific ions.

Ionic Strength: The ionic strength of the reaction buffer can influence enzymatic activity by affecting the electrostatic interactions between the enzyme and the charged substrate. nih.gov For the hydrolysis of this compound, which has charged carboxylate and amino groups, changes in ionic strength could alter the substrate's approach and binding to the active site. mst.edu Typically, the effect of ionic strength is determined by measuring reaction rates in buffers containing different concentrations of a neutral salt (e.g., NaCl or KCl). An increase in ionic strength can either enhance or decrease the reaction rate depending on whether the interactions between the enzyme and substrate are predominantly attractive or repulsive. nih.gov

Specific Metal Ion Interactions: Many peptidases are metalloenzymes, meaning they require a metal ion (such as Zn²⁺, Mn²⁺, Co²⁺, or Mg²⁺) for their catalytic activity. frontiersin.org These metal ions can play several roles: acting as a Lewis acid to polarize the peptide carbonyl group, stabilizing the transition state, or activating a water molecule to serve as the nucleophile for hydrolysis. frontiersin.org To study this, the enzyme would first be treated with a chelating agent like EDTA to remove any bound metal ions, leading to a loss of activity. Activity could then be restored by adding back various divalent metal ions. The degree of reactivation by different metal ions would reveal the enzyme's specific metal requirement for the hydrolysis of this compound. researchgate.net Conversely, some metal ions (e.g., heavy metals like Hg²⁺ or Pb²⁺) can act as inhibitors. researchgate.net

Role of Molecular Crowding in Modulating Biochemical Processes

The cellular environment is a densely packed space, with macromolecules occupying a significant portion of the total volume, a condition known as molecular crowding. This crowding is not merely a passive backdrop but an active modulator of biochemical processes. The primary physical principle underlying these effects is the "excluded volume" concept, which posits that the volume occupied by one molecule is unavailable to another. This reduction in available volume increases the effective concentration and chemical activity of macromolecules, thereby influencing a wide range of cellular functions.

In vitro experiments often utilize inert, high-molecular-weight polymers like polyethylene glycol (PEG) or Ficoll to mimic the crowded conditions of the cytoplasm. Studies using these agents have demonstrated that molecular crowding can significantly impact:

Reaction Equilibria and Rates: By favoring compact states, crowding can shift the equilibrium of reactions towards the association of molecules. This can enhance the formation of protein complexes and macromolecular assemblies. However, the increased viscosity of the medium in crowded conditions can also slow down the diffusion of molecules, which may decrease reaction rates.

Protein Folding and Stability: The excluded volume effect limits the conformational space available to a polypeptide chain, which generally favors the more compact, folded state over the unfolded state. This can lead to increased protein stability.

Protein Aggregation: While promoting proper folding, molecular crowding can also foster protein aggregation, a process implicated in various diseases. By increasing the effective concentration of partially unfolded proteins, crowding can facilitate the formation of aggregates.

Table 1: General Effects of Molecular Crowding on Biochemical Processes

| Biochemical Process | Observed Effects under Crowded Conditions | Underlying Principle |

| Protein-Protein Association | Increased association constants; promotion of complex formation. | Excluded volume effect favors associated (more compact) states. |

| Enzyme Kinetics | Can increase or decrease reaction rates. | A balance between increased effective substrate concentration and decreased diffusion rates due to higher viscosity. |

| Protein Folding | Increased stability of the native, folded state. | Reduced available volume disfavors the extended, unfolded state. |

| Protein Aggregation | Promotion of aggregation, especially of partially unfolded intermediates. | Increased effective concentration of proteins facilitates intermolecular interactions. |

Structural Basis of Enzyme-Phg-gly-OH Interactions through Crystallographic and Spectroscopic Insights

Elucidating the precise three-dimensional structure of an enzyme in complex with its substrate or an analog is fundamental to understanding its catalytic mechanism and specificity. Techniques like X-ray crystallography and various spectroscopic methods provide atomic-level details of these interactions. While specific crystallographic data for an enzyme-Phg-gly-OH complex is not available, extensive research on related enzyme-ligand systems offers powerful insights into the likely structural basis of such interactions.

Crystallographic Insights

X-ray crystallography provides a static, high-resolution snapshot of how a ligand like this compound fits into an enzyme's active site. Studies on C-C bond hydrolases, for instance, reveal key features that are broadly applicable to enzyme-substrate recognition. In one such hydrolase, PhlG, the crystal structure showed that the active site is a well-defined pocket shaped by specific amino acid residues.

Key interactions observed in analogous systems that inform our understanding of potential this compound binding include:

Shape Complementarity: The substrate binds in a pocket with a volume that strictly accommodates its size and shape, ensuring high substrate specificity.

Coordination with Metal Ions: A catalytic zinc ion is often present in hydrolase active sites, held in place by coordinating residues like glutamate. This metal ion can activate a water molecule for nucleophilic attack on the substrate.

Aromatic and Hydrophobic Interactions: The phenyl group of a Phg residue is likely positioned through π-π stacking and hydrophobic interactions with aromatic residues such as Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr) lining the active site. The unique structure of phenylglycine, where the bulky aromatic sidechain is directly attached to the α-carbon, imposes significant steric constraints, strongly influencing its preferred conformation within the binding pocket.

Hydrogen Bonding: Polar residues, such as Tyrosine (Tyr) and Asparagine (Asn), are critical for orienting the substrate in a reactive position through a network of hydrogen bonds with groups like hydroxyls and carbonyls on the substrate.

Table 2: Representative Amino Acid Interactions in an Enzyme Active Site (Based on PhlG Hydrolase)

| Interacting Residue(s) | Type of Interaction | Proposed Role in Catalysis/Binding |

| Phe, Trp | Aromatic π-π stacking, Hydrophobic | Shapes the binding pocket and positions the substrate's phenyl group. |

| Tyr, Asn | Hydrogen Bonding | Finely tunes substrate orientation for catalysis. |

| Glu | Metal Coordination | Positions the catalytic zinc ion. |

Spectroscopic and Computational Insights

Spectroscopic techniques complement crystallography by providing dynamic information about enzyme-ligand interactions in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can identify specific atoms in both the ligand and the enzyme that are in close proximity upon binding. It can also reveal conformational changes in the peptide backbone and side chains during the interaction. This method is particularly powerful for mapping the binding interface and understanding the dynamics of the complex.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure of the peptide and any changes that occur upon binding to an enzyme. For example, a random coil peptide might adopt a more ordered conformation, such as a turn or helix, when constrained within an active site.

Molecular Dynamics (MD) Simulations: Computational simulations provide a dynamic model of the enzyme-substrate complex, complementing experimental data. MD can predict favorable binding poses, visualize conformational changes, and analyze the network of interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex over time.

Together, these crystallographic, spectroscopic, and computational methods provide a detailed and dynamic picture of the structural basis for the interaction between a dipeptide like this compound and an enzyme, revealing the intricate molecular choreography that governs enzymatic catalysis.

Advanced Analytical Methodologies for Phg Gly Oh Characterization

Chromatographic Techniques Development

Chromatographic methods are central to the analysis of Phg-gly-OH, offering powerful tools for both qualitative and quantitative assessment. The development and optimization of these techniques are critical for achieving the necessary resolution, sensitivity, and accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the definitive identification and purity assessment of this compound. pacificbiolabs.com This hybrid method synergistically combines the separation capabilities of liquid chromatography with the high-specificity detection of mass spectrometry. pacificbiolabs.comut.ee Initially, the dipeptide is separated from potential impurities on an HPLC column. The eluent is then introduced into the mass spectrometer, where the molecules are ionized and fragmented.

The primary mass spectrum provides the molecular weight of the parent ion, which serves as a primary confirmation of the compound's identity. pacificbiolabs.com Further fragmentation in the second stage of mass spectrometry (MS/MS) generates a unique fragmentation pattern, or "fingerprint," that is characteristic of the this compound structure. biopharmaspec.com By comparing this pattern to a known standard or theoretical fragmentation, the identity of the dipeptide can be unequivocally confirmed. biopharmaspec.com Moreover, the high sensitivity of LC-MS/MS allows for the detection and identification of trace-level impurities that might not be visible by other methods, thus providing a detailed purity profile. pacificbiolabs.com

| Parameter | Description | Typical Value/Range |

| Ionization Mode | Electrospray Ionization (ESI) is commonly used for peptides. | Positive or Negative |

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact this compound molecule. | Dependent on adducts (e.g., [M+H]⁺) |

| Product Ions (m/z) | Characteristic fragment ions generated from the precursor ion. | Specific to this compound structure |

| Purity Assessment | Based on the relative abundance of the main peak versus impurity peaks. | Typically >98% |

High-Performance Liquid Chromatography (HPLC) is the workhorse for the quantitative analysis of this compound, enabling precise determination of its concentration and purity. The optimization of the HPLC method is crucial for achieving accurate and reproducible results. globalresearchonline.net Key parameters that are systematically adjusted include the stationary phase, mobile phase composition, gradient elution, and column temperature. phenomenex.comymc.co.jp

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. researchgate.net A C18 column is often the stationary phase of choice, providing good retention and separation of peptides based on their hydrophobicity. hplc.eu The mobile phase typically consists of an aqueous component (often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape) and an organic solvent such as acetonitrile. researchgate.nethplc.eu A gradient elution, where the proportion of the organic solvent is gradually increased, is employed to effectively separate this compound from impurities with different polarities. phenomenex.comhplc.eu The pH of the mobile phase can also significantly impact the retention time and selectivity by altering the ionization state of the dipeptide. globalresearchonline.netphenomenex.com Column temperature is another important variable that can affect selectivity and peak shape. ymc.co.jp By carefully optimizing these parameters, a robust and reliable HPLC method can be developed for the routine quantitative analysis of this compound. phenomenex.com

| Parameter | Condition | Purpose |

| Stationary Phase | C18, wide-pore (e.g., 300 Å) | Optimal for peptide separations |

| Mobile Phase A | 0.1% TFA in Water | Ion-pairing agent, improves peak shape |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution |

| Gradient | Shallow gradient (e.g., 1% B/min) | Improves resolution of closely eluting peaks phenomenex.com |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate |

| Detection | UV at 210-220 nm | Detection of the peptide backbone |

| Temperature | 30 - 40 °C | Improves peak shape and reproducibility ymc.co.jp |

Spectroscopic Characterization Methods

Spectroscopic techniques provide invaluable information about the molecular structure, electronic properties, and concentration of this compound. These methods are non-destructive and offer a wealth of data for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of this compound. jchps.comslideshare.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the covalent structure and stereochemistry of the dipeptide. nih.gov The most common nuclei observed are ¹H (proton) and ¹³C (carbon-13). nih.gov

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). jchps.comslideshare.net The integration of the signals corresponds to the relative number of protons of each type. jchps.com The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. nih.gov The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, allowing for the identification of the different functional groups within this compound. royalsocietypublishing.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, thus confirming the sequence of the amino acid residues.

| Nucleus | Type of Information | Expected Chemical Shift Ranges (ppm) |

| ¹H | Chemical environment of protons, proton-proton coupling | Amide (NH): ~7-9, Alpha-H: ~4-5, Phenyl: ~7-8, Methylene (B1212753) (Gly): ~3-4 |

| ¹³C | Chemical environment of carbons | Carbonyl (C=O): ~170-180, Alpha-C: ~50-60, Phenyl: ~120-140, Methylene (Gly): ~40-45 |

Near-Infrared (NIR) spectroscopy is an emerging analytical technique that can provide information about the amino acid sequence and amide bonds in peptides. rsc.orgrsc.orgnih.gov NIR spectra arise from overtones and combination bands of fundamental molecular vibrations, such as N-H, C-H, and O-H stretching. nih.govcelignis.com The NIR bands attributed to the combination of amide modes have been shown to exhibit different spectral patterns depending on the amino acid sequences. rsc.orgrsc.org

For this compound, NIR spectroscopy could potentially be used to monitor the formation of the amide bond during synthesis and to characterize the final product. nih.gov The region between 5000 and 4500 cm⁻¹ is particularly informative for peptides, as it contains combination bands of N-H stretching and amide II/III modes. rsc.orgnih.gov While not as structurally detailed as NMR, NIR offers the advantages of being rapid and non-destructive, making it suitable for process analytical technology (PAT) applications. nih.gov

| Spectral Region (cm⁻¹) | Vibrational Mode | Significance for this compound |

| 6200–5700 | Overtones of N-H and C-H stretching | Information on amino acid residues rsc.org |

| 5000–4500 | Combination bands of amide modes | Sensitive to peptide sequence and conformation rsc.orgnih.gov |

| 5000–4200 | Combination bands | Characteristic patterns for different amino acid residues rsc.org |

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for determining the concentration of this compound in solution and for studying its electronic transitions. ubbcluj.ro The absorption of UV or visible radiation by a molecule corresponds to the excitation of electrons from a ground state to a higher energy state. shu.ac.uk The phenyl group in the phenylglycine residue of this compound acts as a chromophore, which is a functional group that absorbs light in the UV-Vis region. shu.ac.uk

The primary electronic transitions observed for the phenyl group are π → π* transitions, which typically occur in the UV region. uomustansiriyah.edu.iq According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam. ubbcluj.roshu.ac.uk By measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve prepared from standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined. The solvent polarity and pH can influence the position and intensity of the absorption bands. uomustansiriyah.edu.iqtanta.edu.eg

| Parameter | Description | Typical Value/Range |

| λmax | Wavelength of maximum absorbance | ~250-270 nm for the phenyl group |

| Molar Absorptivity (ε) | A constant that is a measure of the amount of light absorbed per unit of concentration. | Dependent on the specific chromophore and solvent |

| Electronic Transition | Excitation of electrons from π to π* orbitals in the phenyl ring. | π → π* |

| Application | Quantitative analysis (concentration determination) | Based on Beer-Lambert Law ubbcluj.ro |

X-ray Crystallography of this compound and its Complexes

X-ray crystallography stands as a powerful technique for determining the atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional model of the electron density can be generated, revealing precise atomic positions and bond lengths. wikipedia.orgyoutube.com

Co-Crystallization with Biomolecules for Elucidating Binding Sites and Interactions

To understand how a small molecule like this compound might interact with biological macromolecules, co-crystallization with proteins or other biomolecules is a powerful approach. This technique involves crystallizing the target biomolecule in the presence of the ligand (this compound). If binding occurs, the resulting crystal structure can reveal the precise binding site, the conformation of the bound ligand, and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

This method has been instrumental in drug discovery and structural biology, providing critical insights into the mechanism of action of various compounds. wikipedia.org For example, X-ray crystallography has been used to determine the binding sites of general anesthetics in pentameric ligand-gated ion channels. nih.gov While no specific co-crystallization studies involving this compound have been reported, this methodology remains a key tool for investigating its potential biological targets and interaction modes at an atomic level. The success of such an experiment would hinge on the ability to obtain high-quality crystals of the this compound-biomolecule complex.

Application of Analytical Quality by Design (AQbD) for Robust Method Development

Analytical Quality by Design (AQbD) is a systematic approach to method development that emphasizes a thorough understanding of the analytical procedure and a proactive approach to ensuring method performance. The goal of AQbD is to build quality into the analytical method from the outset, leading to more robust and reliable results. This approach moves away from a reactive, troubleshooting-based methodology towards a scientifically sound, risk-based framework.

The AQbD process typically involves several key steps:

Defining the Analytical Target Profile (ATP): This involves clearly stating the objectives of the analytical method, including what needs to be measured and the required quality of the results (e.g., accuracy, precision, and sensitivity).

Identifying Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs): CQAs are the properties of the analytical result that should be within a certain range to ensure the desired quality. CPPs are the parameters of the analytical method that can affect the CQAs. For an HPLC method for this compound, CQAs could include peak purity and resolution, while CPPs might include mobile phase composition, column temperature, and flow rate.

Risk Assessment: This step involves identifying and ranking the potential risks of method failure based on the relationship between CPPs and CQAs.

Method Optimization and Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically investigate the effects of multiple CPPs on the CQAs. This allows for the identification of the optimal operating conditions and the establishment of a "design space" – a multidimensional region where the method is known to perform robustly.

Control Strategy and Continuous Improvement: A control strategy is implemented to ensure the method consistently operates within the design space. This includes routine monitoring and a framework for continuous improvement of the method over its lifecycle.

By applying AQbD principles to the development of analytical methods for this compound, such as HPLC or capillary electrophoresis, a deeper understanding of the method's capabilities and limitations can be achieved. This proactive approach ensures the development of robust and reliable methods suitable for quality control and research applications.

Application of Phg Gly Oh As a Building Block in Peptide and Peptidomimetic Synthesis

Design and Synthesis of Phg-gly-OH Containing Peptidomimetics with Enhanced Properties

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against proteolytic degradation, better bioavailability, and controlled conformational characteristics. The incorporation of non-proteinogenic amino acids like Phenylglycine (Phg) is a key strategy in the design of these molecules. nih.gov The direct attachment of the bulky phenyl group to the α-carbon in Phg restricts the rotational freedom of the peptide backbone, which can be advantageous for locking a peptide into a specific, biologically active conformation. rsc.org

However, the synthesis of peptides containing Phg presents a significant challenge: a high propensity for racemization. rsc.orgresearchgate.net The α-proton of Phg is benzylic and thus more acidic than that of typical amino acids, making it susceptible to epimerization under the basic conditions commonly used in standard Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.netresearchgate.net Research has shown that racemization occurs primarily during two key steps: the base-catalyzed activation and coupling of the Fmoc-Phg-OH residue and, to an even greater extent, during the repeated Fmoc-group removal using piperidine (B6355638). luxembourg-bio.comnih.gov

To overcome this synthetic hurdle and produce Phg-containing peptides with high stereochemical purity, various strategies have been developed. These include the careful selection of coupling reagents and bases, as well as the optimization of reaction conditions. Studies have demonstrated that using coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate (B81430) (DMTMM-BF4), O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HCTU), or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in combination with sterically hindered, weaker bases such as 2,4,6-trimethylpyridine (B116444) (TMP) or N,N-diisopropylethylamine (DIPEA) can significantly suppress epimerization. luxembourg-bio.comnih.gov Microwave-assisted SPPS has also been employed to reduce racemization by enabling shorter reaction times at controlled temperatures. nih.gov

| Coupling Reagent | Base | Conditions | Diastereomeric Purity (%) | Reference |

|---|---|---|---|---|

| HATU | DIPEA | Standard SPPS | ~51% | nih.gov |

| DMTMM-BF4 | NMM | Microwave SPPS (50°C) | 71% | nih.gov |

| COMU | DIPEA | Standard SPPS | 92% | luxembourg-bio.com |

| DEPBT | TMP | Standard SPPS | >99% | luxembourg-bio.com |

| COMU | TMP | Standard SPPS | >99% | luxembourg-bio.com |

This table summarizes research findings on minimizing the racemization of Phenylglycine during peptide synthesis by optimizing coupling reagents and bases. Higher diastereomeric purity indicates more effective suppression of epimerization.

Incorporation into Complex Peptide Sequences and Macrostructures

Collagen, the most abundant protein in mammals, is characterized by its unique triple helix structure, which is formed from polypeptide chains containing a repeating Gly-X-Y amino acid sequence. The presence of Glycine (B1666218) at every third position is sterically essential; its lack of a side chain (possessing only a hydrogen atom) allows the three chains to pack tightly together to form the stable triple helix. google.com

The incorporation of a this compound dipeptide, or even a single Phg residue, into the repeating sequence of a collagen model peptide is structurally prohibitive. Placing the bulky phenyl group of Phg in the position reserved for Glycine's single hydrogen atom would sterically clash with the adjacent peptide chains, preventing the formation of the required triple helical structure. rsc.org Studies on collagen model peptides have consistently shown that substituting the essential Glycine with any other amino acid, even the smallest one like Alanine, significantly destabilizes or completely disrupts the triple helix. Therefore, while non-proteinogenic amino acids are explored in collagen research, such as the use of aza-amino acids to create hyperstable triple helices, Phg is not a suitable candidate for direct incorporation into the core Gly-X-Y repeat. google.com

Bio-inspired nanomaterials leverage the principles of molecular self-assembly to create ordered nanostructures from biological building blocks like amino acids and peptides. nih.govnih.gov Aromatic amino acids and dipeptides are particularly effective in this regard, as their self-assembly is driven by a combination of hydrogen bonding and aromatic π-π stacking interactions. researchgate.netnih.gov

While specific research on the self-assembly of this compound is not extensively documented, the behavior of analogous aromatic dipeptides provides a strong model for its potential. For instance, the dipeptide diphenylalanine (Phe-Phe) is well-known for its ability to self-assemble into highly ordered and robust nanotubes, fibers, and hydrogels. nih.govresearchgate.net The driving force for this assembly is the interaction between the aromatic rings. Given that Phg also contains a phenyl ring, it is highly probable that this compound would participate in similar π-π stacking interactions, potentially leading to the formation of ordered nanostructures like fibers or sheets. researchgate.netnih.gov The final morphology of such self-assembled materials can often be controlled by adjusting external conditions like pH, solvent polarity, and temperature, or by modifying the peptide with capping groups like Fluorenylmethyloxycarbonyl (Fmoc). researchgate.netchemrxiv.org

Peptide/peptoid hybrids are a class of peptidomimetics that combine natural α-amino acids with N-substituted glycine residues (peptoids) in the same oligomeric chain. lbl.gov This combination yields novel architectures that can possess the biological specificity of peptides and the enhanced proteolytic stability of peptoids. frontiersin.orgresearchgate.net

The synthesis of these hybrids is typically achieved using a modular solid-phase "sub-monomer" method. kohan.com.twinteranalyt.ru This process involves alternating between standard Fmoc-SPPS for the peptide portions and a two-step cycle for the peptoid portions: acylation with bromoacetic acid followed by nucleophilic displacement with a primary amine. kohan.com.tw A dipeptide like this compound could be incorporated into such a hybrid structure using conventional peptide coupling methods. The synthesis is highly versatile, allowing for the creation of various architectures, including block co-oligomers, alternating sequences, and macrocyclic structures. frontiersin.orgbohrium.com For example, cyclic peptide-peptoid hybrids have been synthesized and shown to act as efficient molecular transporters capable of localizing within specific cellular compartments like mitochondria. frontiersin.org

Development of Biologically Active Conjugates and Probes Utilizing this compound

Dipeptides are frequently used as linkers in the construction of biologically active conjugates, such as peptide-drug conjugates (PDCs), and as components of fluorescent probes for biological imaging and detection. creative-peptides.comnih.gov In PDCs, the linker tethers a cytotoxic drug to a peptide that targets a specific receptor on cancer cells. nih.gov Many of these linkers, such as the widely used Valine-Citrulline (Val-Cit) dipeptide, are designed to be stable in circulation but cleaved by specific enzymes like cathepsin B found inside lysosomes of the target cell, thereby releasing the drug payload. creative-biogene.commdpi.com

A dipeptide containing a non-proteinogenic residue like Phg could be employed as a stable, non-cleavable linker in conjugates where sustained attachment of the payload is desired. The choice of linker chemistry is critical for defining the stability, pharmacokinetic profile, and therapeutic efficacy of the conjugate. creative-biogene.comnih.gov

In the context of biological probes, peptide sequences are used to provide binding specificity to a target molecule or protein. nih.gov A fluorophore is attached to the peptide, and its signal often changes upon binding, allowing for detection and quantification. rsc.org A this compound moiety could be incorporated into the probe's sequence either as part of the specific recognition motif or as a conformationally constrained spacer element to properly orient the binding domains and the reporter fluorophore. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.